molecular formula C29H48O3 B1179705 26-Nor-8-oxo-alpha-onocerin CAS No. 125124-68-7

26-Nor-8-oxo-alpha-onocerin

Cat. No.: B1179705
CAS No.: 125124-68-7
M. Wt: 444.7 g/mol
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Biochemical Analysis

Biochemical Properties

26-r-8-Oxo-alpha-ocerin plays a crucial role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity. For instance, 26-r-8-Oxo-alpha-ocerin can promote the proliferation rate of osteoblasts, which is time-dependent, concentration-dependent, and differentiation state-dependent . This interaction suggests that 26-r-8-Oxo-alpha-ocerin may play a role in bone formation and repair processes.

Cellular Effects

The effects of 26-r-8-Oxo-alpha-ocerin on various cell types and cellular processes are profound. It has been shown to influence cell function by promoting osteoblast proliferation . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. The promotion of osteoblast proliferation indicates that 26-r-8-Oxo-alpha-ocerin may enhance bone density and strength, making it a potential candidate for treating bone-related disorders.

Molecular Mechanism

At the molecular level, 26-r-8-Oxo-alpha-ocerin exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme activator or inhibitor, depending on the context of the biochemical reaction. The exact molecular mechanism involves the modulation of gene expression and enzyme activity, leading to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 26-r-8-Oxo-alpha-ocerin have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that the promotion of osteoblast proliferation by 26-r-8-Oxo-alpha-ocerin is time-dependent, indicating that its effects may vary with prolonged exposure .

Dosage Effects in Animal Models

The effects of 26-r-8-Oxo-alpha-ocerin vary with different dosages in animal models. At lower doses, the compound promotes osteoblast proliferation, while higher doses may lead to toxic or adverse effects. The threshold effects observed in these studies suggest that careful dosage regulation is essential to maximize the beneficial effects of 26-r-8-Oxo-alpha-ocerin while minimizing potential toxicity .

Metabolic Pathways

26-r-8-Oxo-alpha-ocerin is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in promoting osteoblast proliferation suggests that it may be involved in pathways related to bone metabolism and repair .

Transport and Distribution

Within cells and tissues, 26-r-8-Oxo-alpha-ocerin is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function. Understanding the transport and distribution mechanisms of 26-r-8-Oxo-alpha-ocerin is crucial for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of 26-r-8-Oxo-alpha-ocerin plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

The synthesis of 26-Nor-8-oxo-alpha-onocerin involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The synthetic routes often include reactions such as oxidation and reduction to achieve the desired functional groups. Industrial production methods may involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

26-Nor-8-oxo-alpha-onocerin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

26-Nor-8-oxo-alpha-onocerin has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

26-Nor-8-oxo-alpha-onocerin can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

(1R,4aR,6S,8aS)-1-[2-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-6-hydroxy-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O3/c1-18-8-12-22-26(2,3)24(31)14-16-28(22,6)19(18)9-10-20-21(30)11-13-23-27(4,5)25(32)15-17-29(20,23)7/h19-20,22-25,31-32H,1,8-17H2,2-7H3/t19-,20-,22-,23-,24-,25-,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVFWIFZKRQOJA-YNGDVNFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(=C)C(C2(CCC1O)C)CCC3C(=O)CCC4C3(CCC(C4(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CCC(=C)[C@@H]2CC[C@H]3C(=O)CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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